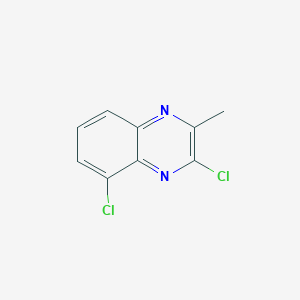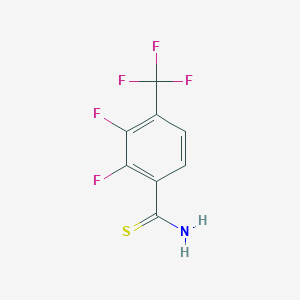![molecular formula C16H25NO B8570797 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexylamino group, a phenyl ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol typically involves the reaction of 2-cyclohexylaminoethylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a phenylaldehyde and a reducing agent to form the desired ethanol derivative. The reaction is usually carried out in an organic solvent such as toluene or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学的研究の応用
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. Additionally, the phenyl ring and ethanol moiety can influence the compound’s overall activity and binding affinity .
類似化合物との比較
Similar Compounds
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-propanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-methanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-butanol
Uniqueness
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H25NO/c18-12-10-15-6-4-5-14(13-15)9-11-17-16-7-2-1-3-8-16/h4-6,13,16-18H,1-3,7-12H2 |
InChIキー |
FJIPMNUSAQEHDN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCCC2=CC(=CC=C2)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine](/img/structure/B8570726.png)




![2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B8570755.png)

![4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid](/img/structure/B8570757.png)





